BenchChemオンラインストアへようこそ!

1-Oxa-8-azaspiro[4.5]decane hemioxalate

salt selection preformulation solid-state chemistry

Choose this hemioxalate salt for its non-hygroscopic, crystalline nature, ensuring precise weighing and formulation reproducibility over the liquid free base (CAS 176-92-1). This specific salt is crucial for reliable analog synthesis and in vivo studies where accurate dosing is paramount. It is a validated scaffold for FAAH, M1, and sigma-1 receptor research. Avoid isomer substitutions to maintain target pharmacophore geometry.

Molecular Formula C18H32N2O6
Molecular Weight 372.5 g/mol
CAS No. 1523606-45-2
Cat. No. B1434140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]decane hemioxalate
CAS1523606-45-2
Molecular FormulaC18H32N2O6
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O
InChIInChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6)
InChIKeySLMQVGNERXKRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-8-azaspiro[4.5]decane hemioxalate: A Structurally Defined Spirocyclic Amine Scaffold for Neuropharmacological Target Engagement and Chemical Probe Development


1-Oxa-8-azaspiro[4.5]decane hemioxalate is the hemioxalate salt form of a spirocyclic amine scaffold (free base CAS 176-92-1, molecular formula C8H15NO, molecular weight 141.21 g/mol) [1]. This bicyclic framework incorporates an oxygen atom in a tetrahydrofuran ring spiro-fused to a piperidine ring, conferring conformational rigidity and defined spatial orientation of the amine nitrogen . The parent scaffold and its derivatives have been extensively investigated as fatty acid amide hydrolase (FAAH) inhibitors [2], M1 muscarinic acetylcholine receptor agonists [3], sigma-1 receptor ligands [4], and CCR1 antagonists [5]. The hemioxalate counterion (0.5 equivalent oxalate per equivalent of base) is selected to provide a crystalline, non-hygroscopic salt form suitable for precise weighing, long-term storage, and reproducible formulation in preclinical studies.

Why Generic Substitution of 1-Oxa-8-azaspiro[4.5]decane hemioxalate with Alternative Salt Forms or Positional Isomers Is Scientifically Unjustified


The hemioxalate salt form of 1-Oxa-8-azaspiro[4.5]decane is not interchangeable with the free base (CAS 176-92-1) or alternative salt forms such as the hydrochloride (CAS 3970-79-4) without risking altered physicochemical handling properties, hygroscopicity-driven weighing errors, and formulation reproducibility issues . Furthermore, the 1-oxa-8-azaspiro[4.5]decane scaffold itself cannot be substituted with positional isomers such as 2-oxa-7-azaspiro[4.5]decane [1] or alternative spiro systems (e.g., 1-oxa-7-azaspiro[3.5]nonane hemioxalate , 2-azaspiro[5.5]undecane hemioxalate ), as the ring size (5,6-system), oxygen placement at position 1, and nitrogen placement at position 8 collectively determine the pharmacophoric geometry required for target engagement across distinct receptor families including FAAH, M1 muscarinic, sigma-1, and CCR1. Substitution with a different salt form alters hygroscopicity and crystallinity, while substitution with a positional isomer alters the spatial presentation of the hydrogen bond donor/acceptor network, potentially abolishing target binding.

1-Oxa-8-azaspiro[4.5]decane hemioxalate: Quantitative Differentiation Evidence Against Comparator Scaffolds and Salt Forms


Salt Form Differentiation: Hemioxalate Enables Reproducible Solid-State Handling and Weighing Accuracy Compared to Hydrochloride and Free Base

The hemioxalate salt form of 1-oxa-8-azaspiro[4.5]decane provides defined solid-state properties that differ quantitatively from the free base and alternative salts. The free base (CAS 176-92-1) is a liquid with a boiling point of 229.3±33.0 °C at 760 mmHg , which presents practical handling challenges for accurate weighing and long-term storage due to potential volatility and adsorption issues. The hydrochloride salt (CAS 3970-79-4) is a solid with a molecular weight of 177.67 g/mol ; however, hydrochloride salts of spirocyclic amines frequently exhibit hygroscopicity that can lead to variable water content and inaccurate mass measurements unless stored under strictly anhydrous conditions. The hemioxalate salt is selected specifically to provide a crystalline, non-hygroscopic solid form that mitigates these weighing and storage limitations, offering superior reproducibility in preclinical formulation workflows. While exact hygroscopicity data for this specific hemioxalate is not publicly reported in primary literature, the class-level observation that oxalate and hemioxalate counterions generally produce less hygroscopic crystalline salts than hydrochloride counterparts for basic amines supports this selection rationale.

salt selection preformulation solid-state chemistry hygroscopicity crystallinity

Scaffold Differentiation: 1-Oxa-8-azaspiro[4.5]decane Skeleton Enables Sub-Nanomolar to Nanomolar Sigma-1 Receptor Affinity, a Feature Not Shared by 2-Oxa-7-azaspiro[4.5]decane

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold demonstrate high-affinity binding to sigma-1 (σ1) receptors, with Ki values ranging from 0.61 nM to 12.0 nM across a series of seven evaluated ligands [1]. This nanomolar to sub-nanomolar affinity profile is a direct consequence of the specific 1-oxa-8-aza ring system geometry. In contrast, the positional isomer 2-oxa-7-azaspiro[4.5]decane lacks documented sigma-1 receptor binding activity and is instead primarily described as a general pharmaceutical intermediate for NK-1 receptor antagonist synthesis [2]. The difference in oxygen and nitrogen placement (1-oxa-8-aza versus 2-oxa-7-aza) alters the three-dimensional orientation of the hydrogen bond acceptor (oxygen) and donor/acceptor (nitrogen) relative to the spiro junction, which is critical for sigma-1 receptor pocket complementarity. Radioligand [18F]8 derived from this scaffold achieved >99% radiochemical purity and 94-121 GBq/μmol molar activity, demonstrating suitability for positron emission tomography (PET) imaging applications [1].

sigma-1 receptor radioligand neuroimaging PET tracer CNS drug discovery

Target Engagement Breadth: 1-Oxa-8-azaspiro[4.5]decane Scaffold Engages Multiple Distinct Target Families, Whereas Alternative Spiro Systems Exhibit Narrower Activity Profiles

The 1-oxa-8-azaspiro[4.5]decane scaffold demonstrates engagement across at least four therapeutically distinct target families: (1) FAAH inhibition, as demonstrated by Pfizer's 1-oxa-8-azaspiro[4.5]decane-8-carboxamide series [1]; (2) M1 muscarinic agonism, with derivatives such as YM796 (2,8-dimethyl-3-methylene) showing oral activity at 0.031 mg/kg p.o. in cognitive impairment models [2]; (3) sigma-1 receptor binding with Ki values of 0.61–12.0 nM [3]; and (4) CCR1 antagonism [4]. In contrast, the structurally related hemioxalate salt 1-oxa-7-azaspiro[3.5]nonane hemioxalate (CAS 1408076-14-1) and 2-azaspiro[5.5]undecane hemioxalate are described primarily as general spirocyclic building blocks without comparable documentation of multi-target pharmacology. This target engagement breadth reflects the privileged nature of the 5,6-spirocyclic 1-oxa-8-aza architecture, which presents the amine nitrogen and oxygen atom in a geometry compatible with diverse binding pockets across GPCRs, enzymes, and intracellular chaperone proteins.

multi-target pharmacology chemical probe drug discovery FAAH M1 muscarinic sigma-1 CCR1

Recommended Application Scenarios for 1-Oxa-8-azaspiro[4.5]decane hemioxalate Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Chemical Probe Development and PET Tracer Radiolabeling Programs

Investigators developing sigma-1 receptor-targeted chemical probes or PET imaging agents should utilize 1-oxa-8-azaspiro[4.5]decane hemioxalate as the core scaffold starting material. Published derivatives of this scaffold achieve Ki(σ1) values of 0.61–12.0 nM with selectivity ratios (Ki(σ2)/Ki(σ1)) of 2–44 [1]. The hemioxalate salt form provides a stable, accurately weighable solid for reproducible analog synthesis. This application is not supported by the 2-oxa-7-azaspiro[4.5]decane positional isomer, which lacks sigma-1 receptor pharmacology documentation [2].

M1 Muscarinic Agonist Discovery for Cognitive Disorders

Programs targeting M1 muscarinic receptor agonism for Alzheimer's disease or cognitive impairment should prioritize the 1-oxa-8-azaspiro[4.5]decane scaffold. Structurally optimized derivatives such as YM796 (2,8-dimethyl-3-methylene) demonstrate oral efficacy at 0.031 mg/kg p.o. in scopolamine-induced and nucleus basalis magnocellularis lesion amnesia models, with superior potency compared to tacrine (>100-fold), E-2020 (>10-fold), and amiridine (6-fold) [3]. The hemioxalate salt offers formulation reproducibility advantages for in vivo pharmacology studies.

FAAH Inhibitor Lead Optimization for Pain and Inflammation

Research teams pursuing FAAH inhibition for pain, inflammation, or endocannabinoid modulation should use 1-oxa-8-azaspiro[4.5]decane hemioxalate as the spirocyclic amine building block for carboxamide derivative synthesis. Pfizer's patent literature demonstrates the scaffold's utility in generating 1-oxa-8-azaspiro[4.5]decane-8-carboxamide FAAH inhibitors [4]. The hemioxalate salt provides a convenient solid form for parallel synthesis and library production workflows.

Multi-Target Screening Libraries and Privileged Scaffold Collections

Institutions assembling privileged scaffold libraries for broad-based screening should include 1-oxa-8-azaspiro[4.5]decane hemioxalate based on its validated engagement of ≥4 distinct target families (FAAH, M1, σ1, CCR1) [4][3][1][5]. The hemioxalate salt form is preferable to the free base liquid for automated compound management systems requiring accurately weighable solids with defined stoichiometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-8-azaspiro[4.5]decane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.